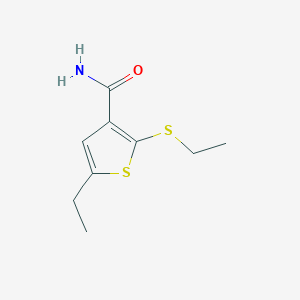![molecular formula C16H16N2OS3 B14949963 3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14949963.png)
3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is a complex organic compound that belongs to the class of isothiazoles. This compound is characterized by the presence of butylsulfanyl and oxo-phenylethylsulfanyl groups attached to an isothiazole ring, along with a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, where a butylthiol reacts with a suitable leaving group on the isothiazole ring.
Attachment of the Oxo-Phenylethylsulfanyl Group: This step involves the reaction of the isothiazole intermediate with an oxo-phenylethylsulfanyl reagent under specific conditions to ensure selective attachment.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups, where nucleophiles replace the butyl or phenylethyl groups.
Hydrolysis: The carbonitrile group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isothiazoles.
Hydrolysis: Carboxylic acids, amides.
科学的研究の応用
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
3-(BUTYLSULFANYL)-2-CYCLOPENTEN-1-ONE: Shares the butylsulfanyl group but differs in the core structure.
3-TERT-BUTYL-7-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE: Contains similar functional groups but has a different heterocyclic core.
Uniqueness
3-(BUTYLSULFANYL)-5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is unique due to its specific combination of functional groups and the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H16N2OS3 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
3-butylsulfanyl-5-phenacylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C16H16N2OS3/c1-2-3-9-20-15-13(10-17)16(22-18-15)21-11-14(19)12-7-5-4-6-8-12/h4-8H,2-3,9,11H2,1H3 |
InChIキー |
KLZQOWYWFSIUTI-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NSC(=C1C#N)SCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
methanone](/img/structure/B14949890.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)
![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol](/img/structure/B14949942.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)

